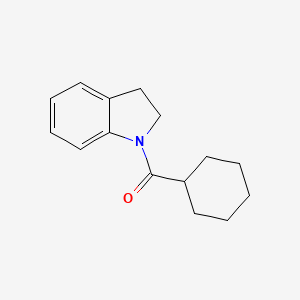
7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" belongs to the purine class of molecules, which are nitrogen-containing heterocyclic compounds. These molecules form the structural backbone of important biological molecules such as DNA, RNA, and ATP. Research on derivatives of purine, such as the one mentioned, often focuses on exploring their potential biological activities, chemical properties, and synthesis methods.
Synthesis Analysis
Purine derivatives are typically synthesized through various organic synthesis strategies that might involve halogenation, alkylation, and condensation reactions. For instance, the synthesis of purine derivatives can be achieved through reactions involving nucleophilic substitutions and the use of protective groups for functional moieties during reaction sequences (Khaliullin & Klen, 2010).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the presence of substituents such as 3,4-dichlorobenzyl, significantly influences their physical and chemical properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structures, revealing how modifications in the purine scaffold impact molecular conformation and interaction capabilities (Prabakaran & Muthu, 2014).
Applications De Recherche Scientifique
Receptor Affinity and Pharmacological Evaluation
A study conducted by Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione, similar in structure to the specified compound, for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Their research aimed at identifying potential psychotropic activities by evaluating the anxiolytic and antidepressant properties of these compounds. They identified compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands displaying promising antidepressant- and anxiolytic-like activities, highlighting the utility of structural modification in designing new therapeutic agents (Chłoń-Rzepa et al., 2013).
Crystal Structure Analysis
Research on the crystal structure of theophylline monohydrate by Sun et al. (2002) provides insights into the structural arrangement of purine derivatives. Their findings on the crystal structure, which involves hydrogen-bonded chains and a two-dimensional hydrogen-bonded structure, contribute to understanding the intermolecular interactions of related purine-2,6-dione derivatives, impacting their pharmacological properties and solubility (Sun et al., 2002).
Synthesis and Molecular Design
A study by Majumdar and Das (1998) on the regioselective synthesis of pyrimidine-dione derivatives showcases the chemical strategies employed to create compounds with potential therapeutic benefits. Their work illustrates the synthetic pathways to achieve specific substitutions on the purine ring, which is crucial for the development of compounds with targeted biological activities (Majumdar & Das, 1998).
Interaction Patterns and Pharmacological Relevance
Research by Latosińska et al. (2014) on the topology of interaction patterns in methylxanthines, including caffeine and its metabolites, provides a foundation for understanding how substitutions on the purine core affect molecular interactions, receptor affinity, and ultimately, pharmacological action. Their comprehensive analysis aids in the design of purine derivatives with enhanced therapeutic profiles, applicable to the compound (Latosińska et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-12-11(13(21)19(2)14(18)22)20(7-17-12)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWQDSYRWIYKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)
![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)




![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)
![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)